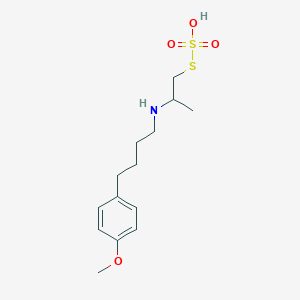
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate is a complex organic compound with the molecular formula C13H21NO4S2 This compound is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-(p-Methoxyphenyl)butylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with sodium thiosulfate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems can help achieve consistent product quality and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol-containing products.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound include sulfonate derivatives, thiol-containing compounds, and substituted amines. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-(2-((4-(p-Methoxyphenyl)butyl)amino)ethyl-2-methyl) hydrogen thiosulfate include:
- S-(2-((4-(3-Methoxyphenyl)butyl)amino)ethyl) hydrogen thiosulfate
- S-(3-aminopropyl) hydrogen thiosulfate
- Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the p-methoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
38914-76-0 |
|---|---|
Formule moléculaire |
C14H23NO4S2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
1-methoxy-4-[4-(1-sulfosulfanylpropan-2-ylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12(11-20-21(16,17)18)15-10-4-3-5-13-6-8-14(19-2)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,16,17,18) |
Clé InChI |
ODCRDIUZBXHSBN-UHFFFAOYSA-N |
SMILES canonique |
CC(CSS(=O)(=O)O)NCCCCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















